

Physical and chemical properties of (3-Amino-4-methoxyphenyl)methanol

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Compound of Interest

Compound Name:	(3-Amino-4-methoxyphenyl)methanol
Cat. No.:	B571338

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An In-depth Technical Guide to (3-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its unique structure, featuring an aminomethylphenyl group with a methoxy substituent, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential, though currently underexplored, biological significance.

Physicochemical Properties

While some physical properties of **(3-Amino-4-methoxyphenyl)methanol** are not extensively documented in publicly available literature, a compilation of known data and estimates based on structurally similar compounds is presented below.

Table 1: Physical and Chemical Properties of **(3-Amino-4-methoxyphenyl)methanol**

Property	Value	Source/Comment
IUPAC Name	(3-Amino-4-methoxyphenyl)methanol	---
CAS Number	113928-90-8	[1] [2]
Molecular Formula	C ₈ H ₁₁ NO ₂	[1] [2]
Molecular Weight	153.18 g/mol	[1]
Appearance	Off-White to Light Brown to Brown Solid	[1]
Melting Point	Data not available. Estimated based on the similar compound 3-amino-4-methylbenzyl alcohol (108 °C). [3]	Inferred
Boiling Point	Data not available	---
Density	Data not available	---
Solubility	Expected to be soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water and nonpolar solvents.	Inferred based on structure

Chemical Reactivity and Synthesis

The chemical reactivity of **(3-Amino-4-methoxyphenyl)methanol** is dictated by its three primary functional groups: the aromatic amino group, the primary alcohol, and the methoxy group on the benzene ring. The amino group can undergo diazotization and coupling reactions, as well as acylation and alkylation. The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, and can also be esterified or converted to an ether.

A plausible and efficient method for the synthesis of **(3-Amino-4-methoxyphenyl)methanol** is the reduction of a suitable precursor, such as 3-amino-4-methoxybenzaldehyde or 3-nitro-4-

methoxybenzyl alcohol. A detailed experimental protocol for the synthesis of the isomeric compound, (4-Amino-3-methoxyphenyl)methanol, via catalytic hydrogenation of 3-Methoxy-4-nitrobenzyl alcohol has been reported and can be adapted for the synthesis of the target molecule.[\[4\]](#)

Proposed Experimental Protocol: Synthesis via Reduction of 3-Nitro-4-methoxybenzyl Alcohol

This protocol is adapted from the synthesis of the isomer (4-Amino-3-methoxyphenyl)methanol. [\[4\]](#)

Reaction Scheme:

Reaction Conditions

Reaction Time: Overnight

Temperature: Room Temperature

Atmosphere: Hydrogen

Catalyst: 10% Pd on Carbon

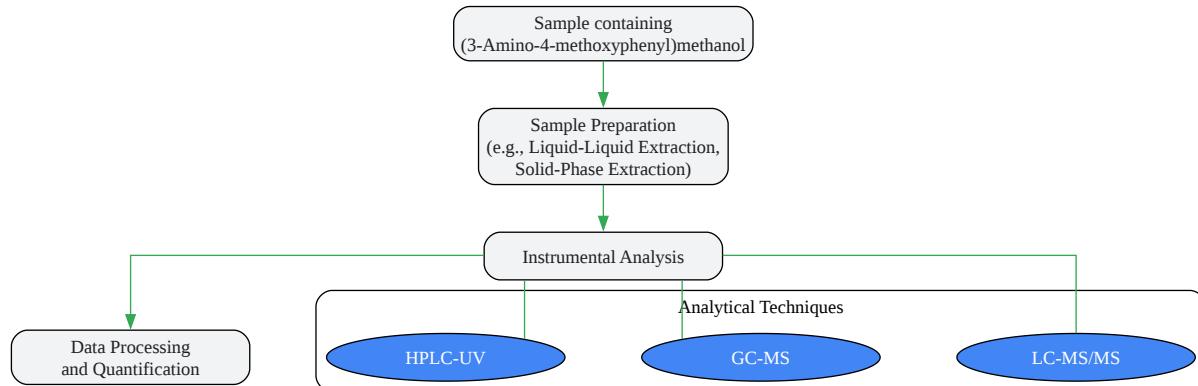
Solvent: Methanol

3-Nitro-4-methoxybenzyl alcohol

Reduction

(3-Amino-4-methoxyphenyl)methanol

H₂, Pd/C
Methanol



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